molecular formula C3H6N2O2 B2934999 Methoxyiminoacetamide CAS No. 1314995-36-2

Methoxyiminoacetamide

Cat. No.: B2934999
CAS No.: 1314995-36-2
M. Wt: 102.093
InChI Key: SKNGHROBOKBHGJ-GORDUTHDSA-N
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Description

Methoxyiminoacetamide is a chemical compound known for its significant fungicidal properties. It is a derivative of methoxyiminoacetate and is often used in agricultural settings to combat various plant fungal pathogens. The compound is part of the strobilurin class of fungicides, which are known for their ability to inhibit mitochondrial respiration in fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoxyiminoacetamide typically involves the nucleophilic aromatic substitution reaction of benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of potassium carbonate. This is followed by the amidation of methoxyiminoacetate with methylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Methoxyiminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxyiminoacetamide has a wide range of applications in scientific research:

Mechanism of Action

Methoxyiminoacetamide exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the ubiquinol oxidation center (Qo site) of the cytochrome bc1 enzyme complex, disrupting the electron transport chain and ultimately leading to the death of the fungal cells . This mechanism is similar to that of other strobilurin fungicides, making it highly effective against a broad spectrum of fungal pathogens.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fungicidal activity and reduce the likelihood of resistance development in fungal pathogens. Its ability to inhibit mitochondrial respiration at the Qo site makes it a valuable tool in agricultural fungicide applications .

Properties

IUPAC Name

(2E)-2-methoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGHROBOKBHGJ-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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